molecular formula C11H9NO2 B130185 Quinolin-8-yl-acetic acid CAS No. 152150-04-4

Quinolin-8-yl-acetic acid

Cat. No.: B130185
CAS No.: 152150-04-4
M. Wt: 187.19 g/mol
InChI Key: HXXDDZQNKIORGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl-acetic acid is a chemical compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. . This compound, in particular, has garnered interest for its unique structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl-acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an α-methylene ketone in the presence of an acid catalyst . Another method involves the Pfitzinger reaction, where isatin reacts with an α-methylene ketone under basic conditions to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the condensation reactions. Additionally, solvent-free conditions or the use of green solvents like ethanol are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-yl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinolinic acid derivatives.

    Reduction: Quinolin-8-yl-ethanol.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Quinolin-8-yl-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinolinic Acid: Known for its neurotoxic properties and involvement in neurodegenerative diseases.

    8-Hydroxyquinoline: Used as a chelating agent and has antimicrobial properties.

    Quinoline-2-carboxylic Acid: Studied for its potential as an anticancer agent.

Uniqueness: Quinolin-8-yl-acetic acid stands out due to its unique acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives

Biological Activity

Quinolin-8-yl-acetic acid is a derivative of quinoline that has garnered attention due to its diverse biological activities. This compound, like other quinoline derivatives, exhibits a range of pharmacological effects that make it a subject of interest in medicinal chemistry and pharmacology.

Overview of Biological Activities

This compound has been reported to possess several biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation.
  • Anticancer Properties : Shows promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Investigated for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

The biological activity of this compound is mediated through various mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in disease processes, which can lead to reduced cellular proliferation and survival.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest, thereby preventing cancer cell division.
  • Apoptosis Induction : this compound promotes programmed cell death in malignant cells through the activation of apoptotic pathways.
  • Antioxidant Activity : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound and its derivatives against various bacterial strains. Results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, indicating potent antimicrobial properties.

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli32
This compoundCandida albicans8

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 liver cancer cells. The compound demonstrated an IC50 value ranging from 10 to 50 µM, suggesting it is effective at relatively low concentrations.

A mechanistic study indicated that treatment with this compound led to:

  • Increased levels of active caspase 9 (5.81-fold increase), indicating apoptosis induction.
  • Disruption of tubulin polymerization, which is critical for mitosis.

Case Studies

  • Neuroprotective Potential : A study focused on the neuroprotective effects of quinoline derivatives, including this compound, showed promising results in models of Parkinson's disease. The compounds were able to mitigate neurodegeneration and improve motor function in animal models.
  • Inflammation Models : In a murine model of inflammation, this compound significantly reduced inflammatory markers and improved histological outcomes compared to controls.

Properties

IUPAC Name

2-quinolin-8-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXDDZQNKIORGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585421
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152150-04-4
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-8-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound (278 mg) was prepared from 8-bromoquinoline (3.0 g, 14.5 mmol) according to protocol P above. LCMS (0.05% TFA): [M+1]+ 188.1. 1H-NMR (CD3OD, 400 MHz): δ 9.01 (d, 1H, J=3.6Hz), 8.72(d, 1H, J=6.4Hz), 8.06 (d, 1H, J=6.8Hz), 7.87 (d, 1H, J=5.6Hz),7.77 (m, 2H), 4.31 (s, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-8-yl-acetic acid
Reactant of Route 2
Reactant of Route 2
Quinolin-8-yl-acetic acid
Reactant of Route 3
Reactant of Route 3
Quinolin-8-yl-acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Quinolin-8-yl-acetic acid
Reactant of Route 5
Reactant of Route 5
Quinolin-8-yl-acetic acid
Reactant of Route 6
Reactant of Route 6
Quinolin-8-yl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.